![molecular formula C14H20BrNZn B14898249 3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in THF, a common solvent in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with N-methylcyclohexylamine to form the corresponding amine. This intermediate is then treated with zinc bromide in the presence of THF to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents. The use of automated systems ensures consistent quality and yield.
化学反应分析
Types of Reactions
3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
科学研究应用
3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
作用机制
The mechanism by which 3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- N-Methylcyclohexylamine
- Phenylzinc bromide
Uniqueness
3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and stability in THF. This makes it particularly useful in reactions requiring high selectivity and efficiency.
属性
分子式 |
C14H20BrNZn |
|---|---|
分子量 |
347.6 g/mol |
IUPAC 名称 |
bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h2,4,8-9,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NEMIPYLJQGUBIE-UHFFFAOYSA-M |
规范 SMILES |
CN(CC1=CC=C[C-]=C1)C2CCCCC2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





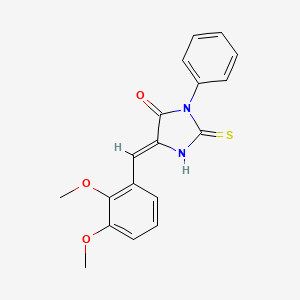
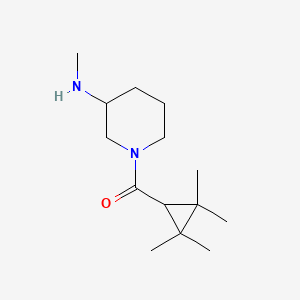
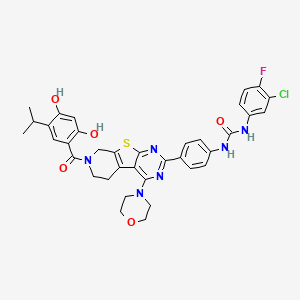
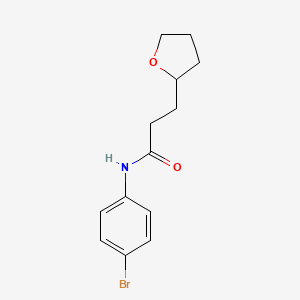
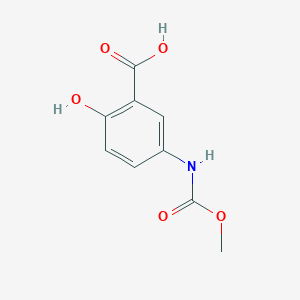
![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)

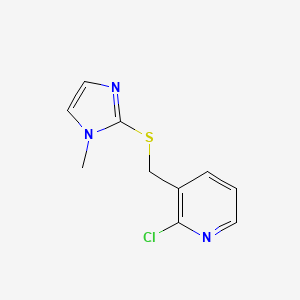

![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
